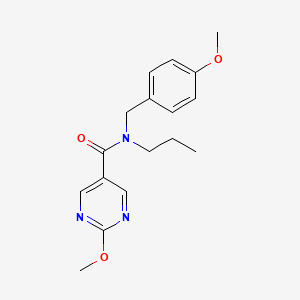![molecular formula C18H28N2O B4446804 3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B4446804.png)
3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamide
Descripción general
Descripción
3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamide, also known as N-ethylhexedrone, is a synthetic cathinone that belongs to the class of substituted cathinones. It is a psychoactive substance that acts as a stimulant. The compound has gained attention in recent years due to its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamiderone involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which results in a stimulant effect. The compound also has a weak affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamiderone has been found to produce a range of biochemical and physiological effects. It has been shown to increase locomotor activity, induce hyperthermia, and produce stereotypic behaviors in animal models. The compound has also been found to increase heart rate and blood pressure in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamiderone has several advantages for use in lab experiments. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, which makes it a useful tool for studying the effects of these neurotransmitters on behavior. The compound is also relatively easy to synthesize and purify, which makes it accessible for use in research. However, its psychoactive effects may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamiderone. One area of interest is its potential as a treatment for psychiatric disorders such as depression and ADHD. The compound's ability to increase the levels of dopamine, norepinephrine, and serotonin in the brain may make it a promising candidate for these applications. Another area of interest is its potential as a tool for studying the neurobiology of addiction. The compound's stimulant effects and ability to increase the levels of dopamine in the brain may provide insights into the mechanisms underlying addiction. Additionally, further research is needed to understand the long-term effects of 3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamiderone use on the brain and behavior.
Aplicaciones Científicas De Investigación
3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamiderone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in mood and behavior. The compound has been used to study the effects of stimulants on the brain and behavior.
Propiedades
IUPAC Name |
3-(4-ethylphenyl)-N-(3-pyrrolidin-1-ylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-2-16-6-8-17(9-7-16)10-11-18(21)19-12-5-15-20-13-3-4-14-20/h6-9H,2-5,10-15H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWXQIXFCQKUDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4446726.png)
![2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4446734.png)
![N-[4-(1-piperidinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4446736.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4446749.png)
![2-methyl-7-(4-methyl-1-piperazinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4446764.png)
![N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4446775.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4446777.png)
![2-{1-[1-(2-phenylethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol trifluoroacetate (salt)](/img/structure/B4446784.png)
![2-(methoxymethyl)-3-(4-methoxyphenyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4446789.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4446793.png)

amine hydrochloride](/img/structure/B4446796.png)

![2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride](/img/structure/B4446827.png)